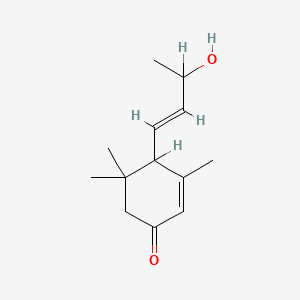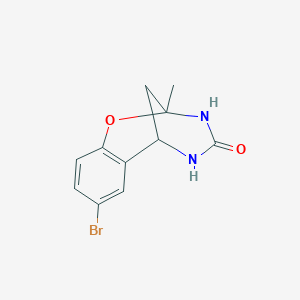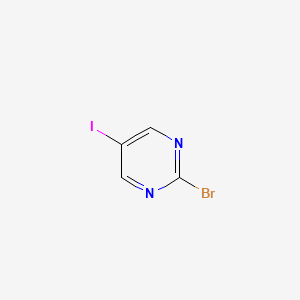
2-Bromo-5-iodopyrimidine
Descripción general
Descripción
2-Bromo-5-iodopyrimidine is a halogenated pyrimidine derivative that has gained attention due to its utility as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom at the 5-position and an iodine atom at the 2-position on the pyrimidine ring. This unique substitution pattern makes it a versatile reagent for constructing complex molecular architectures, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of this compound has been described as a straightforward process. An efficient method for its preparation involves selective palladium-catalyzed cross-coupling reactions. This approach allows for the synthesis of various substituted pyrimidine compounds by reacting with a wide range of arylboronic acids and alkynylzincs . Additionally, the synthesis of related halogenated pyrimidines has been achieved through methods such as bromination of bipyrimidines and halogen dance reactions .
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been studied using techniques such as X-ray crystallography. These analyses have provided insights into the regioselectivity of reactions involving halogenated pyrimidines and the formation of products with specific substitution patterns . The crystallographic studies have also revealed the presence of typical intramolecular hydrogen bonding within the crystalline network of these compounds .
Chemical Reactions Analysis
This compound serves as a key intermediate in various chemical reactions. It has been utilized in palladium-catalyzed cross-coupling reactions to synthesize a diverse array of pyrimidine derivatives . Moreover, the compound's reactivity has been explored in the context of nucleophilic aromatic substitution reactions, where it can react with different nucleophiles to yield functionalized pyridines . The halogen-rich nature of this compound and its analogs also facilitates the synthesis of poly-substituted pyridines, which are of significant interest in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of halogen atoms, which impart distinct reactivity patterns to the molecule. These properties are crucial for its application in various synthetic strategies, including those that lead to the formation of complex organic molecules. The compound's halogen atoms are strategically positioned to enable further functionalization through various organic transformations . Additionally, the compound's ability to participate in reactions under "minimalist" conditions, as demonstrated in radiofluorination processes, highlights its potential in radiochemical syntheses .
Aplicaciones Científicas De Investigación
Palladium-Catalysed Cross-Coupling Reactions
2-Bromo-5-iodopyrimidine is instrumental in selective palladium-catalysed cross-coupling reactions. It allows for efficient syntheses of various substituted pyrimidine compounds through interactions with a range of arylboronic acids and alkynylzincs (Goodby et al., 1996).
Synthesis of Light-Emitting Materials
This compound has been used in the synthesis of conjugated oligomers with an alternating phenylene-pyrimidine structure. These oligomers exhibit photoluminescence properties and quasi-reversible redox behavior, making them suitable for use as active materials in light-emitting devices, particularly for blue light emission (Wong et al., 2002).
Preparation of Metal-Complexing Molecular Rods
Efficient synthesis methods have been developed for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines using this compound. These compounds are valuable for preparing metal-complexing molecular rods (Schwab et al., 2002).
Antiviral Activity
This compound derivatives have been explored for antiviral activity. Although some compounds show limited efficacy against DNA viruses, they have demonstrated marked inhibitory effects on retrovirus replication in cell culture (Hocková et al., 2003).
Synthesis of Functionalized Pyridine Derivatives
This compound is also utilized in the synthesis of functionalized pyridine derivatives, which are important in the development of potent anticancer agents like Lonafarnib (Song et al., 2004).
Radiotherapy Research
In radiotherapy, this compound-related compounds, specifically halopyrimidines like 5-iododeoxyuridine and 5-bromo-2'-deoxyuridine, are explored as S-phase-specific radiosensitizers. They demonstrate positive antiproliferative effects in various human tumors (Kinsella, 1992).
DNA Damage and Cross-Link Formation
Aryl iodide C-nucleotide analogues of this compound are used to study DNA damage and cross-link formation. These compounds are particularly useful for understanding DNA structure and as radiosensitizing agents (Ding & Greenberg, 2010).
Synthesis of Pyrimidine-Containing Linear Molecules
This compound is key in synthesizing aza-substituted analogues based on the 1,4-bis(phenylethynyl)benzene moiety. These molecules are investigated for their crystal structures and photophysical properties, with potential applications in field effect transistors (Wong et al., 2004).
Safety and Hazards
2-Bromo-5-iodopyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Relevant Papers The paper titled “5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective…” describes a simple synthesis of 5-bromo-2-iodopyrimidine and provides examples of the use of the compound in selective palladium-catalysed cross-coupling reactions .
Mecanismo De Acción
Target of Action
It is known to be used in palladium-catalysed cross-coupling reactions , suggesting that its targets could be a wide range of arylboronic acids and alkynylzincs .
Mode of Action
2-Bromo-5-iodopyrimidine interacts with its targets through selective palladium-catalysed cross-coupling reactions . This interaction facilitates the efficient synthesis of many substituted pyrimidine compounds .
Biochemical Pathways
Its role in the synthesis of substituted pyrimidine compounds suggests that it may influence pathways involving these compounds .
Result of Action
The primary result of this compound’s action is the efficient synthesis of many substituted pyrimidine compounds . These compounds have various applications in medicinal chemistry and drug discovery, contributing to the development of new therapeutic agents.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be light-sensitive , which means its stability and efficacy can be affected by exposure to light. , indicating that environmental conditions can impact its action and stability.
Análisis Bioquímico
Biochemical Properties
It is known to be a useful intermediate in selective palladium-catalysed cross-coupling reactions This suggests that it may interact with various enzymes and proteins involved in these reactions
Cellular Effects
Given its role in palladium-catalysed reactions, it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . These effects would likely depend on the specific context and conditions of its use.
Molecular Mechanism
It is known to participate in palladium-catalysed cross-coupling reactions , which suggests that it may bind to certain biomolecules and influence their activity It could potentially inhibit or activate certain enzymes, or cause changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-Bromo-5-iodopyrimidine in animal models . Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Propiedades
IUPAC Name |
2-bromo-5-iodopyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIN2/c5-4-7-1-3(6)2-8-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYJJKYNLWCQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905856-70-4 | |
| Record name | 2-bromo-5-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



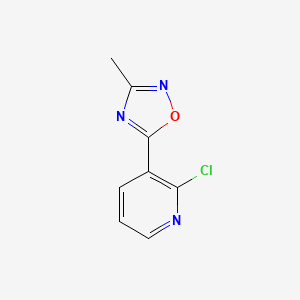
![5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B3038730.png)
![3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B3038732.png)
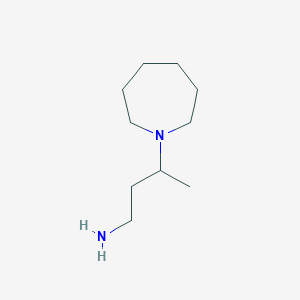

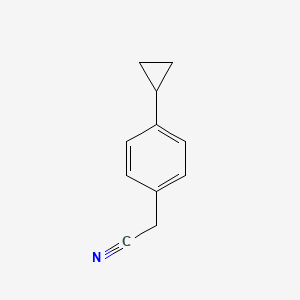
![2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3038741.png)

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3038744.png)
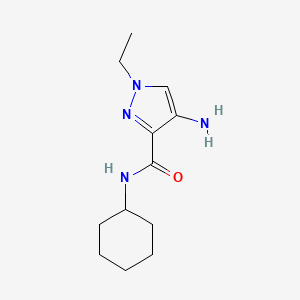
![6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038748.png)
